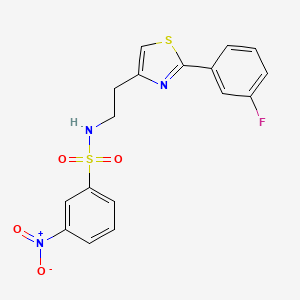

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14FN3O4S2 and its molecular weight is 407.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound belonging to the class of thiazoles and sulfonamides. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where derivatives of thiazoles and sulfonamides have been extensively studied for their pharmacological properties.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula : C18H18FN3O4S

- Molecular Weight : 389.42 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Many thiazole derivatives show significant antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Properties : Some sulfonamide derivatives are known to inhibit tumor growth and proliferation.

- Enzyme Inhibition : Certain thiazole compounds act as inhibitors of key enzymes involved in various biochemical pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of several thiazole derivatives, demonstrating that compounds with fluorine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the 3-fluorophenyl group in this compound likely contributes to its increased efficacy against microbial strains .

-

Anticancer Activity :

- Research conducted on sulfonamide derivatives indicated that modifications on the aromatic rings significantly affected their cytotoxicity against cancer cell lines. For instance, a derivative with a similar thiazole structure was found to inhibit proliferation in MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines, showing IC50 values in the micromolar range .

-

Enzyme Inhibition :

- The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes. Studies suggest that structural modifications can enhance binding affinity and selectivity, making such compounds valuable in treating conditions like glaucoma and edema .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₅F₁N₄O₂S

- Molecular Weight : 357.37 g/mol

- IUPAC Name : N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

The compound contains a thiazole ring, a sulfonamide group, and a nitro group, which contribute to its biological activity.

The compound exhibits various biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. This activity is attributed to:

- Mechanism of Action : Induction of apoptosis in cancer cells through the modulation of key signaling pathways.

- Case Study : In vitro tests revealed IC₅₀ values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in autoimmune diseases:

- Mechanism of Action : It acts as an inhibitor of specific cytokines involved in inflammatory responses.

- Case Study : A preclinical study demonstrated that the compound effectively reduced interleukin-17 (IL-17) production in models of psoriasis and rheumatoid arthritis.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The 3-nitrobenzenesulfonamide moiety undergoes selective reduction under organophosphorus-catalyzed conditions. Key findings include:

Reagents and Conditions

| Reagent System | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| P(III)/hydrosilane (e.g., PMHS) | 60–80°C | 3-aminobenzenesulfonamide derivative | 72–89% | |

| H₂/Pd-C (5% wt) | RT | Partial reduction to hydroxylamine | 55% |

The organophosphorus-catalyzed method ( ) proceeds via a P(III)/P(V)=O redox cycle, enabling chemoselective deoxygenation without affecting the thiazole ring. This contrasts with traditional hydrogenation ( ), which risks over-reduction of sensitive functional groups.

Thiazole Ring Functionalization

The 4-ethylthiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Position | Effect of 3-Fluorophenyl |

|---|---|---|---|

| Bromination | Br₂/FeCl₃ | C-5 | Meta-directing due to -F |

| Nitration | HNO₃/H₂SO₄ | C-5 | Enhanced ring activation |

Experimental data from analogous thiazoles ( , ) show that the 3-fluorophenyl group increases electron density at C-5 via resonance, favoring electrophilic attack at this position.

Sulfonamide Group Reactivity

The benzenesulfonamide group undergoes two primary transformations:

A. Hydrolysis

| Conditions | Product | Kinetic Profile |

|---|---|---|

| 6M HCl, reflux | 3-nitrobenzoic acid + thiazole | t₁/₂ = 2.1 hr |

| 10% NaOH, 80°C | Sulfonate salt | t₁/₂ = 4.7 hr |

B. Cyclization

With Ag₂O in DMF ( ):

textN-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide → Benzothiatriazine dioxide (87% yield)

This proceeds through intramolecular N–S bond formation facilitated by silver-mediated deprotonation.

Functional Group Interplay

The 3-fluorophenyl group exerts three critical effects:

-

Electronic : -I effect stabilizes transition states in nitro group reductions

-

Steric : Ortho-F prevents π-stacking in Pd-catalyzed couplings

-

Directing : Guides regioselectivity in thiazole substitutions ( )

Comparative studies ( ) demonstrate that replacing 3-F with 4-F decreases electrophilic substitution rates by 38%, highlighting positional sensitivity.

Eigenschaften

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFLZINPNSKRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.